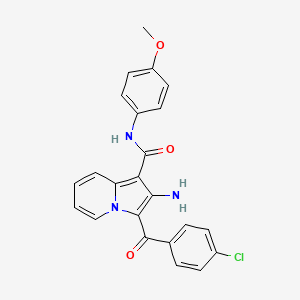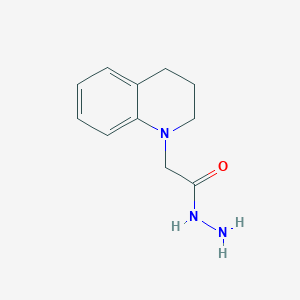
2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-tubercular Activity
A series of hydrazone derivatives were synthesized from 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetohydrazide. These derivatives, when complexed with Zn(II), exhibited very good anti-tubercular activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Mandewale et al., 2016).
Anti-leishmanial and Antitumor Activities
A novel series of tetrahydroquinolines containing this compound demonstrated significant anti-leishmanial and antitumor activities. Some derivatives showed 100% tumor inhibition, comparable to standard drugs, indicating their potential in the development of antitumor and antileishmanial agents (Madkour et al., 2018).
Pharmaceutical and Agrochemical Applications
1,2,3,4-Tetrahydroquinoline derivatives, including those related to this compound, play a crucial role in the pharmaceutical and agrochemical industries. They exhibit various pharmacological activities such as anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, adrenergic, anti-HIV, anti-alzheimer, and anti-hyperlipidemic activities. Their wide range of biological activities makes them a significant focus in the field of medicinal chemistry and drug development (Sabale et al., 2013).
Synthesis of Novel Pharmaceuticals
The compound serves as a building block in the synthesis of complex molecules. For instance, it was used in the development of novel anticancer agents by combining features of known procaspase-3 activators and potential anticancer agents. This highlights the versatility of this compound in the synthesis of pharmaceutical compounds with potential therapeutic applications (Dung et al., 2022).
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)8-14-7-3-5-9-4-1-2-6-10(9)14/h1-2,4,6H,3,5,7-8,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIRAJVXKFEPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
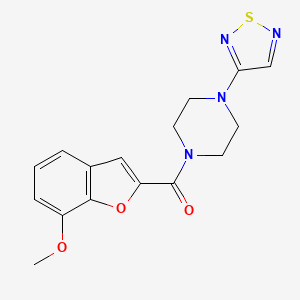
![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)
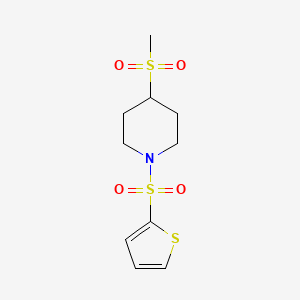
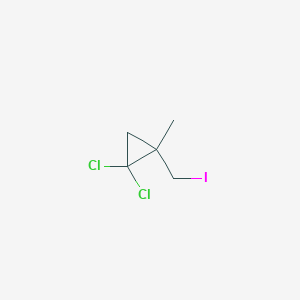
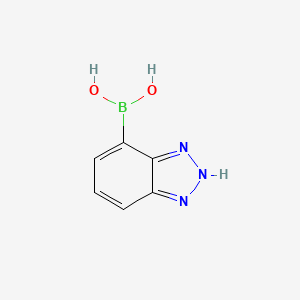
![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)
![2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B3001942.png)
![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3001945.png)
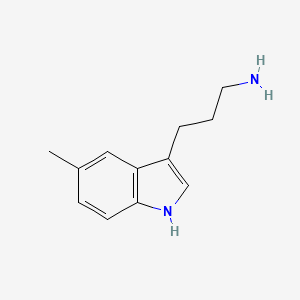
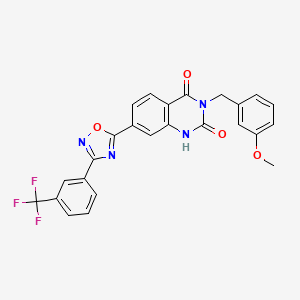
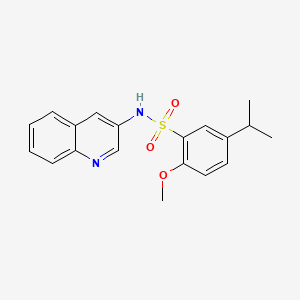
![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)
